molecular formula C10H8ClN3O2 B2954408 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid CAS No. 2091100-26-2

5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid

Cat. No.: B2954408
CAS No.: 2091100-26-2
M. Wt: 237.64
InChI Key: HFFMVLYKRDGREC-UHFFFAOYSA-N
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Description

5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound featuring a pyridine backbone substituted with a chlorine atom at position 5, a 1-methyl-1H-pyrazol-5-yl group at position 6, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name

5-chloro-6-(2-methylpyrazol-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-14-8(2-3-13-14)9-7(11)4-6(5-12-9)10(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMVLYKRDGREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=C(C=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 1-methyl-1H-pyrazole with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The chloro group can be reduced to produce a corresponding amine.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions at the 3-position.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the chloro group.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Amines from reduction reactions.

  • Substituted pyridines from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyridine-3-carboxylic acid derivatives with varying substituents at positions 5 and 5. Below is a comparative analysis of key analogues:

Compound Name Substituent at Position 6 CAS Number Key Features/Applications Reference
5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid 1-Methyl-1H-pyrazol-5-yl Not provided Potential pharmaceutical intermediate; pyrazole enhances hydrogen bonding
5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid Trifluoromethyl EN300-300971* High electronegativity; improved metabolic stability
5-Chloro-6-(ethylamino)pyridine-3-carboxylic acid Ethylamino Not provided Amino group increases solubility; likely used in drug impurity studies
5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid [1-(Pyridin-3-yl)ethyl]amino 1155521-87-1 Drug impurity reference standard; complex H-bonding network
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Trifluoromethyl (imidazo fused) 1780609-26-8 Fused imidazo ring enhances rigidity; antiviral applications

*Note: CAS numbers marked with "EN300" are internal identifiers from chemical databases.

Research Findings and Structural Insights

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Trifluoromethyl): The trifluoromethyl group in EN300-300971 increases acidity (pKa ~2.5–3.0) and enhances metabolic stability due to reduced oxidative susceptibility . This group also lowers solubility in aqueous media compared to amino-substituted analogues .
  • Electron-Donating Groups (e.g., Pyrazole, Amino): The 1-methylpyrazole substituent in the target compound facilitates hydrogen bonding via its nitrogen atoms, which may improve binding affinity in biological targets . Ethylamino and pyridyl-ethylamino groups (CAS 1155521-87-1) further enhance water solubility (logP ~1.2–1.8) and enable ionic interactions in enzymatic pockets .

Crystallographic and Hydrogen-Bonding Patterns

  • Pyrazole-Containing Analogues : The pyrazole ring in the target compound can form bifurcated hydrogen bonds (N–H···O and C–H···O), as observed in related structures, creating stable crystal lattices .
  • Imidazo-Fused Derivatives (e.g., CAS 1780609-26-8) : The fused imidazo ring system restricts conformational flexibility, favoring planar stacking interactions in co-crystals. This property is critical in kinase inhibitors targeting ATP-binding pockets .

Pharmaceutical Relevance

  • Drug Impurity Profiling : Compounds like CAS 1155521-87-1 are used as reference standards to monitor synthetic byproducts in APIs (Active Pharmaceutical Ingredients) .
  • Targeted Therapies : Trifluoromethyl-substituted analogues (EN300-300971) show promise in antiviral and anticancer research due to their resistance to enzymatic degradation .

Biological Activity

5-Chloro-6-(1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H10ClN5O2
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 1250312-35-6

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Studies indicate that derivatives of 1H-pyrazole, including the target compound, have shown promising anticancer effects. They have been reported to inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
    • A recent study highlighted that compounds containing the 1H-pyrazole structure demonstrated antiproliferation activity both in vitro and in vivo, suggesting their potential as anticancer agents .
  • Antibacterial Properties :
    • The compound has been evaluated for its antibacterial activity against various strains, showing effectiveness in inhibiting bacterial growth .
  • Anti-inflammatory Effects :
    • Research has indicated that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antiviral Activity :
    • Emerging studies suggest potential antiviral effects, although specific data on this compound's efficacy against viral infections are still limited .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It could modulate receptors associated with inflammation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EC50 ValuesReference
AnticancerMDA-MB-231 (Breast Cancer)0.037 μM
AnticancerHepG2 (Liver Cancer)0.048 μM
AntibacterialVarious Bacterial StrainsVariable
Anti-inflammatoryIn vitro modelsNot specified

Recent Studies

  • Synthesis and Evaluation :
    A study synthesized various pyrazole derivatives, including the target compound, and evaluated their biological activities. The results indicated significant anticancer properties, particularly against lung and colorectal cancer cell lines .
  • Pharmacokinetic Properties :
    Research on pharmacokinetics revealed that modifications in the molecular structure could enhance metabolic stability and bioavailability, which are crucial for therapeutic efficacy .

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